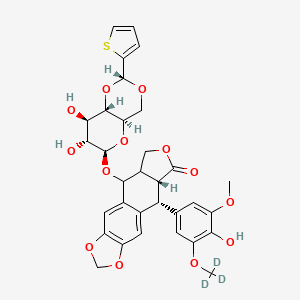
Teniposide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Teniposide-d3: is a deuterated form of Teniposide, a semi-synthetic derivative of podophyllotoxin. It is primarily used as an antineoplastic agent, meaning it is utilized in the treatment of cancer. This compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Teniposide-d3 involves the incorporation of deuterium into the Teniposide molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product.
化学反应分析
Types of Reactions: Teniposide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, Teniposide-d3 is used to study reaction mechanisms and pathways. The deuterium labeling allows researchers to track the movement and transformation of the compound during chemical reactions.
Biology: In biology, this compound is used to study the metabolic pathways and pharmacokinetics of Teniposide. The deuterium labeling helps in tracing the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Medicine: In medicine, this compound is used in cancer research to study the drug’s mechanism of action and its effects on cancer cells. It is also used in clinical trials to evaluate the efficacy and safety of Teniposide-based treatments .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. The deuterium labeling helps in understanding the drug’s behavior and interactions in the body, which is crucial for drug development and optimization .
作用机制
Teniposide-d3 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division. By forming a complex with topoisomerase II and DNA, this compound induces breaks in the DNA strands, preventing the repair and replication of DNA. This leads to cell death, particularly in rapidly dividing cancer cells .
相似化合物的比较
Etoposide: Another podophyllotoxin derivative with similar antineoplastic properties.
Podophyllotoxin: The natural compound from which Teniposide and Etoposide are derived.
Etoposide-d3: The deuterated form of Etoposide, used for similar research purposes
Uniqueness: Teniposide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in metabolic studies and provide insights into its pharmacokinetics and mechanisms of action. Compared to Etoposide, Teniposide has greater central nervous system penetrance and is more lipophilic, which can influence its efficacy and toxicity profiles .
属性
分子式 |
C32H32O13S |
|---|---|
分子量 |
659.7 g/mol |
IUPAC 名称 |
(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16?,21-,23-,24+,26-,27-,28?,29-,31-,32+/m1/s1/i1D3 |
InChI 键 |
NRUKOCRGYNPUPR-QSRBESSCSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C8=CC=CS8)O)O)OC)O |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
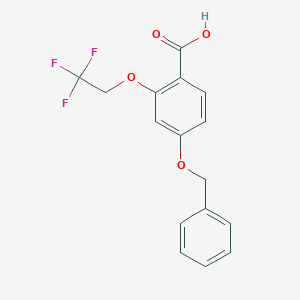
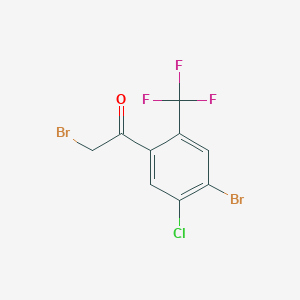

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)

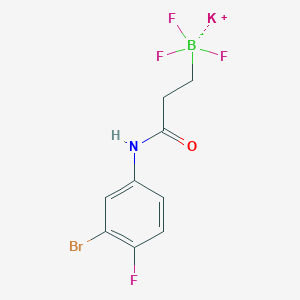
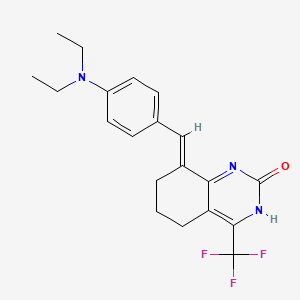
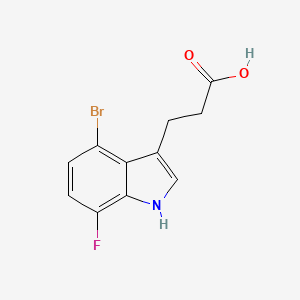

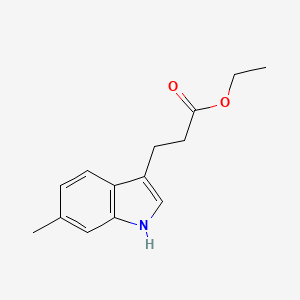

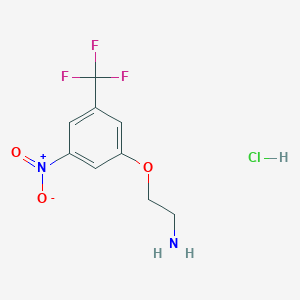
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13725519.png)
